Resorufin-d6

LC-MS/MS Quantitative Bioanalysis Stable Isotope Dilution

Resorufin-d6 (M+6) is the essential deuterated internal standard for accurate LC-MS/MS quantification of resorufin in complex biological matrices. It corrects for ion suppression and extraction variability, enabling precise IC50 determination and absolute ROS quantification. Available as a high-purity solid for research use.

Molecular Formula C12H7NO3
Molecular Weight 219.22 g/mol
CAS No. 1196157-65-9
Cat. No. B1442362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorufin-d6
CAS1196157-65-9
Molecular FormulaC12H7NO3
Molecular Weight219.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2
InChIInChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H/i1D,2D,3D,4D,5D,6D
InChIKeyHSSLDCABUXLXKM-MZWXYZOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resorufin-d6 (CAS 1196157-65-9) Technical Baseline for Quantitative LC-MS Procurement


Resorufin-d6 (CAS 1196157-65-9) is a stable isotopically labeled analog of the highly fluorescent phenoxazin-3-one dye Resorufin, wherein six aromatic hydrogens are substituted with deuterium (D) [1]. This structural modification introduces a predictable mass shift of M+6 (m/z increase of approximately 6 Da relative to unlabeled Resorufin, MW 213.19 → 219.23) while preserving the core fluorophore‘s photophysical properties . The compound is supplied with a specified isotopic purity of 98 atom % D and serves as an internal standard for mass spectrometry-based quantification of Resorufin in biological matrices .

Why Unlabeled Resorufin Cannot Substitute for Resorufin-d6 in Quantitative LC-MS Workflows


In LC-MS/MS quantification of endogenous or enzymatically generated Resorufin, direct substitution of Resorufin-d6 with unlabeled Resorufin or structurally distinct analogs invalidates assay calibration. While unlabeled Resorufin (MW 213.19) possesses identical fluorescence properties (ex/em ~530/580 nm), it co-elutes identically with the target analyte and cannot be spectrometrically distinguished in the mass analyzer, precluding its use as an internal standard [1]. The deuterium labeling in Resorufin-d6 introduces a mass shift of M+6 without altering extraction recovery or ionization efficiency, thereby enabling compensation for matrix effects and analyte loss during sample preparation—a function that non-isotopic internal standards or surrogate analytes cannot reliably perform [2]. The following evidence quantifies the specific analytical advantages of Resorufin-d6 in quantitative workflows.

Quantitative Evidence for Differentiated Performance of Resorufin-d6 in Analytical Applications


Mass Spectrometric Differentiation: M+6 Isotopic Shift Enables Analyte-IS Resolution

Resorufin-d6 exhibits a defined mass shift of M+6 (monoisotopic mass 219.080254 Da) relative to unlabeled Resorufin (monoisotopic mass 213.042593 Da), corresponding to a nominal mass increase of 6 Da due to substitution of six hydrogen atoms with deuterium . This isotopic separation enables selective monitoring of distinct m/z transitions in MRM-based LC-MS/MS workflows: Resorufin (unlabeled) at m/z 214 → product ions, versus Resorufin-d6 (internal standard) at m/z 220 → corresponding product ions . Without this isotopic shift, co-eluting unlabeled internal standard cannot be resolved from the target analyte, rendering accurate quantification impossible. The 98 atom % D isotopic purity specification ensures minimal residual unlabeled signal (≤2%) in the internal standard channel, reducing cross-talk interference in quantitative assays .

LC-MS/MS Quantitative Bioanalysis Stable Isotope Dilution

Matrix Effect Compensation: Isotopic Internal Standard Normalization Improves Quantitative Accuracy

Stable isotopically labeled (SIL) internal standards, such as Resorufin-d6, are the preferred method for correcting matrix effects in quantitative LC-MS because they exhibit extraction recovery, chromatographic retention, and ionization efficiency essentially identical to the unlabeled analyte [1]. The use of SIL internal standards enables normalization of analyte response to compensate for ion suppression or enhancement caused by co-eluting matrix components. In contrast, structural analogs (non-isotopic internal standards) may experience differential matrix effects due to distinct physicochemical properties, potentially introducing systematic quantification bias [2]. While compound-specific validation data for Resorufin-d6 in biological matrices are not publicly disclosed, the class-level evidence establishes that deuterated internal standards generally achieve superior assay precision and accuracy compared to non-isotopic alternatives when matrix effects are present [1].

Matrix Effects LC-MS Quantitation Ion Suppression

Isotopic Purity Specification: 98 atom % D Defines Baseline Analytical Performance

Commercially available Resorufin-d6 is supplied with a specified isotopic purity of 98 atom % D and chemical purity of ≥96% (CP) . The 98 atom % D specification quantifies the proportion of deuterium at the six labeled positions, with residual unlabeled or partially labeled species comprising ≤2% of the product. This isotopic purity directly influences the lower limit of quantification (LLOQ) achievable in MS assays: higher isotopic purity reduces background signal from unlabeled species in the internal standard channel, thereby improving signal-to-noise ratios at low analyte concentrations [1]. Laboratories selecting Resorufin-d6 for method development should verify the vendor‘s Certificate of Analysis to ensure the 98 atom % D specification meets assay sensitivity requirements.

Isotopic Purity Quality Control Method Validation

Resorufin-d6 (CAS 1196157-65-9): Validated Application Scenarios Supported by Quantitative Evidence


LC-MS/MS Quantification of CYP450-Mediated Resorufin Formation in Hepatocyte Assays

In CYP1A1/1A2/1B1 activity assays using 7-ethoxyresorufin as substrate, Resorufin-d6 serves as the internal standard for quantifying enzymatically generated Resorufin via LC-MS/MS. The M+6 mass shift (Δ = +6 Da) enables selective MRM monitoring of Resorufin (m/z 214 → product) and Resorufin-d6 (m/z 220 → product) . This workflow improves quantification accuracy in hepatocyte or microsomal matrices where endogenous compounds may cause ion suppression [1].

Stable Isotope Dilution Quantification of ROS/RNS-Generated Resorufin in Oxidative Stress Studies

When Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) or related probes are oxidized to fluorescent Resorufin in cellular ROS/RNS detection assays, Resorufin-d6 can be spiked post-reaction as an internal standard for MS-based absolute quantification. The 98 atom % D isotopic purity ensures minimal background interference, while the identical chemical properties of Resorufin-d6 enable accurate normalization for extraction losses and matrix effects .

Method Development and Validation for Endogenous Resorufin Quantification in Biological Fluids

For pharmacokinetic or toxicokinetic studies involving Resorufin or its prodrugs (e.g., resazurin), Resorufin-d6 is the required SIL-IS for regulatory-compliant LC-MS/MS method validation. Its use aligns with FDA and EMA bioanalytical method validation guidance, which recommends isotopically labeled internal standards to minimize matrix effect variability and improve inter-day precision . The specified 96% (CP) chemical purity supports reproducible calibration curve preparation.

Technical Documentation Hub

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